

# **Application Notes and Protocols: SAR107375 in Combination with Other Antithrombotic Agents**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **SAR107375**, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), when used in combination with other antithrombotic agents. The provided protocols and data presentation frameworks are intended to guide researchers in designing and executing studies to assess the synergistic or additive effects and the safety profile of such combination therapies.

### **Introduction to SAR107375**

**SAR107375** is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both FXa and thrombin, two key enzymes in the coagulation cascade.[1][2][3] Preclinical studies have highlighted its efficacy in preventing venous thrombosis in rat models and have suggested a reduced bleeding liability compared to other direct oral anticoagulants (DOACs) like rivaroxaban and dabigatran etexilate in an arterial thrombosis model.[2] The dual inhibition of both the final common pathway enzyme (thrombin) and a critical amplification enzyme (FXa) presents a unique therapeutic approach to anticoagulation.

The combination of **SAR107375** with other antithrombotic agents, such as antiplatelet drugs, could offer enhanced antithrombotic efficacy in specific patient populations, for instance, those with acute coronary syndrome or those undergoing percutaneous coronary intervention. However, such combinations also carry an increased risk of bleeding.[4][5][6][7][8] Therefore, careful preclinical evaluation is paramount to determine the therapeutic window of any proposed combination therapy involving **SAR107375**.



### **Data Presentation**

Effective evaluation of combination therapy requires meticulous data collection and clear presentation. The following tables are templates for summarizing key quantitative data from preclinical studies.

Table 1: In Vitro Activity of SAR107375

Parameter	SAR107375	Reference Anticoagulant (e.g., Rivaroxaban)	Reference Anticoagulant (e.g., Dabigatran)
Factor Xa Inhibition (Ki, nM)	1	X	>1000
Thrombin Inhibition (Ki, nM)	8	>1000	Υ
Selectivity vs. Trypsin (fold)	>1000	Z	W
Thrombin Generation Time (TGT) Assay in human PRP (IC50, μΜ)	0.39	A	В

This table summarizes the in vitro inhibitory activity of **SAR107375** against its primary targets and a related serine protease. Data from reference compounds are included for comparison.

Table 2: Ex Vivo Coagulation Parameters following Oral Administration in Rats



Treatment Group	Dose (mg/kg)	aPTT (sec)	PT (sec)	Thrombin Time
Vehicle Control	-			
SAR107375	Dose 1			
Dose 2		-		
Antiplatelet Agent (e.g., Aspirin)	Dose X			
SAR107375 + Antiplatelet Agent	Dose 1 + Dose X	-		
Dose 2 + Dose X		<del>-</del>		

This table is designed to present the effects of **SAR107375** alone and in combination with an antiplatelet agent on standard ex vivo coagulation parameters.

Table 3: Antithrombotic Efficacy in a Rat Venous Thrombosis Model

Treatment Group	Dose (mg/kg)	Thrombus Weight (mg)	% Inhibition of Thrombosis
Vehicle Control	-	0	_
SAR107375	ED50	50	_
ED80	80		_
Antiplatelet Agent (e.g., Clopidogrel)	Dose Y		
SAR107375 + Antiplatelet Agent	ED50 + Dose Y	_	
ED80 + Dose Y		_	_



This table facilitates the comparison of the antithrombotic efficacy of monotherapy versus combination therapy.

Table 4: Bleeding Assessment in a Rat Tail Transection Model

Treatment Group	Dose (mg/kg)	Bleeding Time (sec)	Blood Loss (mg)
Vehicle Control	-		
SAR107375	ED80 (from thrombosis model)		
Antiplatelet Agent (e.g., Aspirin)	Dose X		
SAR107375 + Antiplatelet Agent	ED80 + Dose X		
Positive Control (e.g., Warfarin)	Therapeutic Dose	_	

This table is crucial for assessing the bleeding risk associated with the combination therapy compared to individual agents and a standard anticoagulant.

## **Experimental Protocols**

Detailed and standardized protocols are essential for generating reproducible and comparable data.

## Protocol 1: Rat Model of Venous Thrombosis (Stasis-Induced)

Objective: To evaluate the antithrombotic efficacy of **SAR107375** alone and in combination with an antiplatelet agent.

#### Materials:

Male Sprague-Dawley rats (250-300g)



- SAR107375, antiplatelet agent, and vehicle control
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Surgical instruments
- Suture

#### Procedure:

- Fast rats overnight with free access to water.
- Administer SAR107375, the antiplatelet agent, the combination, or vehicle control orally at the desired doses and time points prior to surgery.
- Anesthetize the rat.
- Make a midline abdominal incision to expose the inferior vena cava (IVC).
- Carefully dissect the IVC free from surrounding tissues.
- Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.
- Completely ligate the IVC just below the renal veins.
- · Close the abdominal incision.
- Allow thrombosis to develop for a specified period (e.g., 2 hours).
- Re-anesthetize the rat, reopen the incision, and carefully dissect the thrombosed segment of the IVC.
- Excise the thrombus, blot it dry, and record its wet weight.
- Calculate the percent inhibition of thrombosis relative to the vehicle control group.

## **Protocol 2: Rat Tail Transection Bleeding Model**

### Methodological & Application





Objective: To assess the bleeding liability of **SAR107375** alone and in combination with an antiplatelet agent.

#### Materials:

- Male Sprague-Dawley rats (200-250g)
- SAR107375, antiplatelet agent, and vehicle control
- Anesthetic (e.g., pentobarbital)
- Scalpel or razor blade
- Filter paper
- Saline at 37°C
- Timer

#### Procedure:

- Administer SAR107375, the antiplatelet agent, the combination, or vehicle control at the desired doses and time points prior to the bleeding assessment.
- Anesthetize the rat.
- Place the rat's tail in a horizontal position.
- Transect the tail 3 mm from the tip using a sharp scalpel.[1]
- Immediately immerse the tail tip 2 cm deep into a tube containing saline at 37°C.[1]
- Start the timer and measure the time until bleeding ceases for a continuous period of 15-30 seconds. A cut-off time (e.g., 20 minutes) should be established.[1]
- Alternatively, gently blot the bleeding tail on a piece of filter paper every 15-30 seconds until
  no more blood is absorbed. The time to cessation of bleeding is recorded.



 Total blood loss can be quantified by weighing the filter paper before and after blood collection.

# Protocol 3: Thromboelastography (TEG) for Whole Blood Coagulation Analysis

Objective: To evaluate the pharmacodynamic effects of **SAR107375** in combination with antiplatelet agents on whole blood clot formation and kinetics.

#### Materials:

- Thromboelastograph (TEG) analyzer
- Citrated whole blood from treated and control animals or human subjects
- Kaolin or other activators
- TEG cups and pins

#### Procedure:

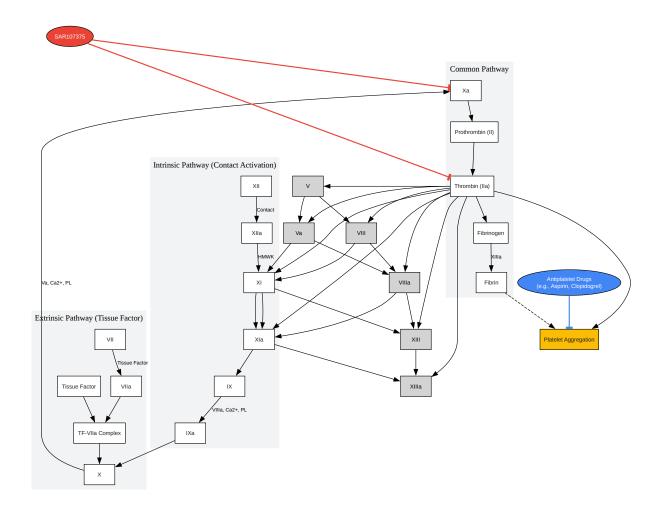
- Collect blood samples into citrated tubes from animals or subjects at specified time points after drug administration.
- Perform the TEG analysis according to the manufacturer's instructions.
- Pipette the whole blood sample into a TEG cup containing an activator (e.g., kaolin).
- Place the cup in the TEG analyzer and initiate the measurement.
- Record the following TEG parameters:
  - R time (Reaction time): Time to initial fibrin formation.
  - K time (Kinetics time): Time to reach a certain clot firmness.
  - Alpha angle: Rate of clot formation.



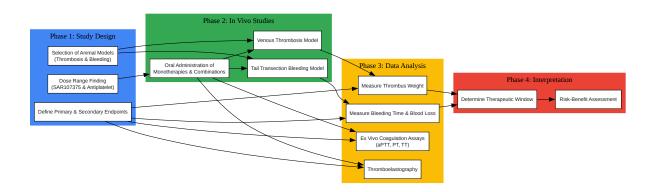
- MA (Maximum Amplitude): Maximum clot strength, reflecting platelet function and fibrinogen concentration.
- LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached.
- Compare the TEG profiles of the combination therapy group with the monotherapy and vehicle control groups to assess the overall impact on hemostasis.

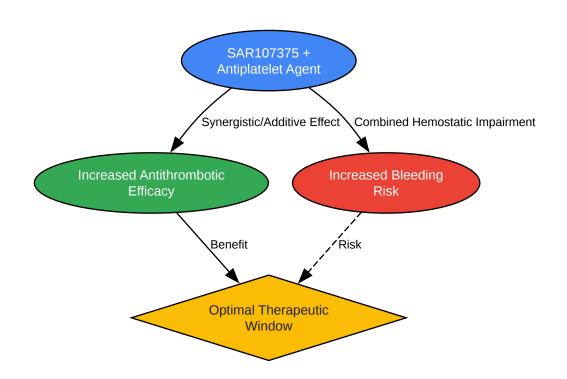
# **Visualizations Signaling Pathway: The Coagulation Cascade**











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